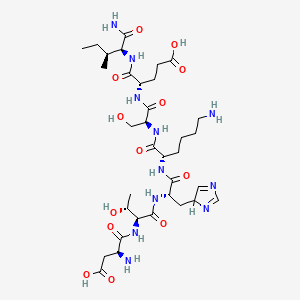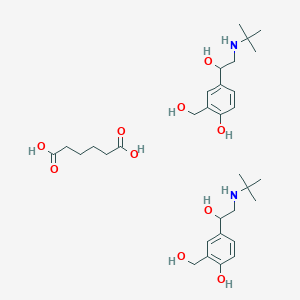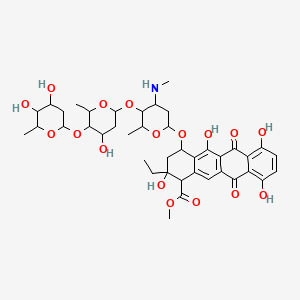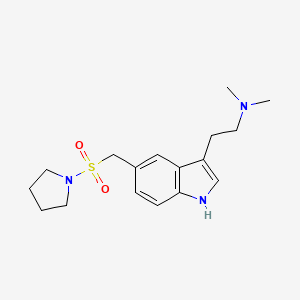
Almotriptán
Descripción general
Descripción
Almotriptan is a triptan medication primarily used for the treatment of migraine headaches. It belongs to a class of medications known as selective serotonin receptor agonists. Almotriptan was discovered and developed by Almirall and was patented in 1992. It received approval for medical use in 2000 .
Aplicaciones Científicas De Investigación
Almotriptan has several scientific research applications, including:
Chemistry: Almotriptan is studied for its chemical properties and reactions, contributing to the development of new synthetic methods and compounds.
Biology: Research on Almotriptan includes its interactions with biological systems, particularly its effects on serotonin receptors.
Medicine: Almotriptan is extensively studied for its efficacy in treating migraines and its pharmacokinetic properties.
Mecanismo De Acción
Target of Action
Almotriptan primarily targets the 5-HT1B/1D receptors . These receptors are a subtype of the serotonin receptor, which plays a crucial role in the neurotransmission of serotonin, a key neurotransmitter involved in various physiological processes, including the regulation of mood, appetite, and sleep .
Mode of Action
Almotriptan acts as an agonist for the 5-HT1B/1D receptors . This means that it binds to these receptors and activates them. The activation of these receptors leads to the narrowing of blood vessels in the brain, which helps to alleviate the symptoms of a migraine . Additionally, almotriptan stops pain signals from being sent to the brain and inhibits the release of certain natural substances that cause pain, nausea, and other symptoms of a migraine .
Biochemical Pathways
The activation of the 5-HT1B/1D receptors by almotriptan affects the trigeminovascular pathways and multiple brainstem cortical and subcortical regions . This leads to a state of altered excitability in the brain, which is believed to be a key factor in the onset of migraines . Furthermore, almotriptan also activates 5-HT1 receptors on peripheral terminals of the trigeminal nerve innervating cranial blood vessels, which may contribute to its antimigrainous effect .
Pharmacokinetics
Almotriptan has a bioavailability of 70% , indicating that a significant proportion of the drug is able to enter the systemic circulation when administered orally . It is metabolized in the liver and has an elimination half-life of 3-4 hours . This suggests that almotriptan is relatively quickly removed from the body, which may influence the duration of its therapeutic effects .
Result of Action
The activation of the 5-HT1B/1D receptors by almotriptan leads to vasoconstriction of the cranial blood vessels, which helps to alleviate the symptoms of a migraine . This results in the reduction of pain, nausea, and other symptoms associated with migraines .
Action Environment
The efficacy of almotriptan can be influenced by various environmental factors. For instance, the timing of administration can affect the drug’s effectiveness . Other factors, such as the clinical presentation of migraine attacks, external triggers like menstruation or stress, and pharmacogenomics, can also impact the action of almotriptan . Therefore, individual patient characteristics and environmental factors should be considered when administering almotriptan for the treatment of migraines.
Análisis Bioquímico
Biochemical Properties
Almotriptan plays a crucial role in biochemical reactions by interacting with specific serotonin receptors. It is a selective agonist for the 5-hydroxytryptamine (5-HT) 1B and 5-HT 1D receptors. These receptors are located on cranial blood vessels and nerve terminals. Almotriptan binds to these receptors, leading to vasoconstriction of the cranial blood vessels and inhibition of pro-inflammatory neuropeptide release . This interaction helps alleviate migraine symptoms by reducing inflammation and pain transmission.
Cellular Effects
Almotriptan affects various types of cells and cellular processes, particularly in the central nervous system. By binding to the 5-HT 1B and 5-HT 1D receptors, almotriptan induces vasoconstriction in cranial blood vessels, which helps reduce the dilation and inflammation associated with migraines . Additionally, almotriptan inhibits the release of pro-inflammatory neuropeptides from trigeminal nerve endings, thereby reducing pain transmission and inflammation . This compound also influences cell signaling pathways related to serotonin, impacting gene expression and cellular metabolism involved in migraine pathophysiology .
Molecular Mechanism
The molecular mechanism of almotriptan involves its high affinity binding to the 5-HT 1B and 5-HT 1D receptors. Upon binding, almotriptan causes vasoconstriction of cranial blood vessels, which reduces the blood flow and pressure that contribute to migraine pain . Additionally, almotriptan inhibits the release of calcitonin gene-related peptide (CGRP) and other pro-inflammatory neuropeptides from trigeminal nerve endings . This inhibition reduces neurogenic inflammation and pain transmission, providing relief from migraine symptoms .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of almotriptan have been observed to change over time. Almotriptan is rapidly absorbed and reaches peak plasma concentrations within 1.5 to 4 hours after oral administration . Its biological half-life is approximately 3 to 4 hours . Over time, almotriptan is metabolized primarily by monoamine oxidase A (MAO-A) and to a lesser extent by cytochrome P450 enzymes CYP3A4 and CYP2D6 . Long-term studies have shown that almotriptan maintains its efficacy in reducing migraine symptoms without significant tachyphylaxis .
Dosage Effects in Animal Models
In animal models, the effects of almotriptan vary with different dosages. Studies have shown that at therapeutic doses, almotriptan effectively reduces migraine symptoms without causing significant adverse effects . At higher doses, almotriptan can cause vasoconstriction in other vascular beds, leading to potential cardiovascular side effects . The threshold for these adverse effects varies among different animal models, but it is generally observed at doses significantly higher than those used for therapeutic purposes .
Metabolic Pathways
Almotriptan is metabolized primarily by monoamine oxidase A (MAO-A) and to a lesser extent by cytochrome P450 enzymes CYP3A4 and CYP2D6 . The major metabolites of almotriptan are inactive and are excreted primarily in the urine . The involvement of these metabolic pathways ensures that almotriptan is efficiently cleared from the body, reducing the risk of accumulation and toxicity .
Transport and Distribution
Almotriptan is well absorbed after oral administration and has a bioavailability of approximately 70% . It is distributed throughout the body with a volume of distribution of approximately 180 to 200 liters . Almotriptan is moderately bound to plasma proteins (approximately 35%), which facilitates its transport and distribution within tissues . The compound is primarily excreted in the urine, with about 40% of the administered dose being excreted unchanged .
Subcellular Localization
The subcellular localization of almotriptan is primarily within the cranial blood vessels and nerve terminals where the 5-HT 1B and 5-HT 1D receptors are located . Almotriptan’s activity is dependent on its ability to bind to these receptors, leading to vasoconstriction and inhibition of neuropeptide release . There are no specific targeting signals or post-translational modifications that direct almotriptan to other cellular compartments or organelles .
Métodos De Preparación
The synthesis of Almotriptan involves several key steps. One method includes the methylation of 3-[5-(1-pyrrolidinyl sulfonyl methyl)-1H-indol-yl]ethane amine. This is followed by treating the crude Almotriptan with hydroxy benzoic acid to yield the hydroxy benzoic acid addition salt of Almotriptan. The addition salt is then converted to Almotriptan, which is subsequently salified to its pharmaceutically acceptable salts .
Análisis De Reacciones Químicas
Almotriptan undergoes various chemical reactions, including:
Oxidation: Almotriptan can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be performed on Almotriptan to modify its chemical structure.
Substitution: Almotriptan can undergo substitution reactions, where specific functional groups are replaced by others.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Comparación Con Compuestos Similares
Almotriptan is compared with other triptans, such as sumatriptan, rizatriptan, and zolmitriptan. While all these compounds are used to treat migraines, Almotriptan has a higher oral bioavailability and a lower recurrence rate of headaches compared to some other triptans. It also has fewer central nervous system side effects and chest symptoms, making it a preferred choice for many patients .
Similar Compounds
- Sumatriptan
- Rizatriptan
- Zolmitriptan
- Naratriptan
- Eletriptan
Almotriptan’s unique combination of high efficacy, good tolerability, and consistent pharmacokinetics makes it a valuable option in the treatment of acute migraine attacks.
Propiedades
IUPAC Name |
N,N-dimethyl-2-[5-(pyrrolidin-1-ylsulfonylmethyl)-1H-indol-3-yl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O2S/c1-19(2)10-7-15-12-18-17-6-5-14(11-16(15)17)13-23(21,22)20-8-3-4-9-20/h5-6,11-12,18H,3-4,7-10,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKEMJKQOLOHJLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC1=CNC2=C1C=C(C=C2)CS(=O)(=O)N3CCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5044289 | |
| Record name | Almotriptan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5044289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Almotriptan | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015054 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.21e-01 g/L | |
| Record name | Almotriptan | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015054 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Almotriptan binds with high affinity to human 5-HT1B and 5-HT1D receptors leading to cranial blood vessel constriction. | |
| Record name | Almotriptan | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00918 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
154323-57-6, 181183-52-8 | |
| Record name | Almotriptan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=154323-57-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Almotriptan [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154323576 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Almotriptan | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00918 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Almotriptan | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760092 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Almotriptan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5044289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ALMOTRIPTAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1O4XL5SN61 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Almotriptan | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015054 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

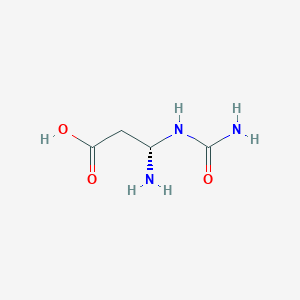

![[5-(3,6-diaminohexanoylamino)-3-hydroxy-2-(hydroxymethyl)-6-[(5-methyl-4-oxo-3a,6,7,7a-tetrahydro-1H-imidazo[4,5-c]pyridin-2-yl)amino]oxan-4-yl] carbamate](/img/structure/B1666815.png)
